|Molecular Weight||914.2 g/mol|
Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether.
In water = 9.9X10-5 mg/L at 25 °C /Estimated/
|Synonyms||AY 22 989, AY 22-989, AY 22989, I 2190A, I-2190A, I2190A, Rapamune, Rapamycin, Sirolimus|
Rapamycin is a naturally occurring macrolide compound that was discovered in the 1970s. It is isolated from the soil bacterium Streptomyces hygroscopicus which is native to the island of Rapa Nui, also known as Easter Island. Rapamycin is widely known for its immunosuppressive and anti-tumor properties. It has been used in the management of organ transplantation and cancer treatment since the 1980s. However, in recent years, rapamycin has been studied for its ability to increase lifespan in animals and its potential use in treating age-related diseases. In this paper, we will explore various aspects of rapamycin, including its physical and chemical properties, synthesis, analytical methods, biological properties, safety in scientific experiments, applications in scientific research, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
Background and Definition:
Rapamycin, also known as sirolimus or rapamune, is a macrolide compound that was first isolated in 1972 from the soil samples collected from the island of Rapa Nui, by researchers led by Suren Sehgal. Rapamycin was first used clinically as an immunosuppressant during organ transplant procedures to prevent rejection. Later it was found to have anti-tumor properties, making it a useful drug in cancer treatment. Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR) pathway, which plays a critical role in regulating cell growth, proliferation, and metabolism.
Physical and Chemical Properties:
Rapamycin is a crystalline compound that appears as a white or off-white powder. It is insoluble in water and sparingly soluble in organic solvents. The chemical formula of rapamycin is C51H79NO13, with a molecular weight of 914.18 g/mol. It has a melting point range of 183-185 degrees Celsius, and it decomposes at temperatures above 220 degrees Celsius. Rapamycin has a characteristic UV spectrum, with an absorption maximum of 278 nm in methanol.
Synthesis and Characterization:
The synthesis of rapamycin is complex and involves many steps. It starts with the fermentation of Streptomyces hygroscopicus, followed by extraction of the rapamycin-containing broth. The compound is then purified using various chromatographic methods. The stereochemistry of rapamycin has been studied extensively. In total, there are 31 stereocenters in the molecule, making it one of the most complex natural products ever studied.
There are several analytical methods used to detect and quantify rapamycin in biological samples. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify rapamycin from other compounds in a sample. Mass spectrometry is a powerful tool for analyzing rapamycin due to its high sensitivity and selectivity.
Rapamycin exerts its biological effects through the inhibition of the mTOR pathway, which is a central regulator of cell growth and metabolism. Inhibition of this pathway has been shown to increase lifespan in several species including mice, flies, and worms. Rapamycin has also been found to have anti-inflammatory, anti-fibrotic, and anti-cancer effects.
Toxicity and Safety in Scientific Experiments:
Rapamycin has been used extensively in clinical trials and has been found to be generally well-tolerated. However, like any drug, it can have side effects, including immunosuppression, infection, and gastrointestinal disturbances.
Applications in Scientific Experiments:
Rapamycin has many potential applications in scientific research, including its use as an immunosuppressant, anti-cancer agent, and anti-inflammatory drug. It has also been studied for its ability to increase lifespan and its potential use in treating age-related diseases such as Alzheimer's and Parkinson's.
Current State of Research:
Rapamycin is currently being studied in various clinical trials for its potential use in treating cancer, Alzheimer's, heart disease, and other age-related diseases. It is also being studied as a potential tool to increase healthy lifespan.
Potential Implications in Various Fields of Research and Industry:
Rapamycin has the potential to be a game-changer in several fields of research and industry. Its immunosuppressive properties make it a valuable tool in transplant medicine, its anti-cancer effects make it useful in oncology, and its potential to increase lifespan has implications for the field of gerontology.
Limitations and Future Directions:
While rapamycin has shown tremendous potential in various fields of research, there are still some limitations that need to be overcome. One of the major limitations is the issue of toxicity and side effects. Additionally, there is a need for better understanding of the optimal dosing strategy for rapamycin and the long-term effects of its use. However, the future for rapamycin looks bright. There are several promising areas of research, including the potential use of rapamycin in combination with other drugs for cancer treatment, and the potential use of rapamycin in treating age-related diseases.
1. Investigating the use of rapamycin in combination with other drugs for cancer treatment.
2. Studying the effects of rapamycin on age-related cognitive decline.
3. Investigating the use of rapamycin in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Understanding the interaction between rapamycin and gut microbiome.
5. Investigating the genetic and epigenetic factors that determine rapamycin's effects.
6. Optimizing the dosing strategy for rapamycin and finding ways to minimize the side effects.
7. Investigating the use of rapamycin as a tool to enhance the efficacy of vaccines.
8. Exploring the use of rapamycin in treating autoimmune diseases.
9. Studying the potential role of rapamycin in promoting tissue regeneration and wound healing.
10. Investigating the use of rapamycin in combination with exercise and diet interventions to promote healthy aging.
|Purity||>98% (or refer to the Certificate of Analysis)|
|Color/Form||Colorless crystalline solid from ethe|
|Molecular Weight||914.2 g/mol|
|Boiling Point||973.0±75.0 °C at 760 mmHg|
log Kow = 4.81 /Estimated/
|Application||Rapamycin is a potent immunosuppressant, and have both antifungal and antineoplastic properties.|
|Appearance||White to off-white solid powder|
|Melting Point||183-185 °C|
|GHS Hazard Statements||
Aggregated GHS information provided by 165 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (96.36%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (97.58%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (96.36%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
For the prophylaxis of organ rejection in patients receiving renal transplants.
Rapamune is indicated for the prophylaxis of organ rejection in adult patients at low to moderate immunological risk receiving a renal transplant. It is recommended that Rapamune be used initially in combination with ciclosporin microemulsion and corticosteroids for 2 to 3 months. Rapamune may be continued as maintenance therapy with corticosteroids only if ciclosporin microemulsion can be progressively discontinued., Rapamune is indicated for the treatment of patients with sporadic lymphangioleiomyomatosis with moderate lung disease or declining lung function.,
Treatment of chronic non-infectious uveitis
Prevention of arteriovenous access dysfunction
|Livertox Summary||Sirolimus is macrocyclic antibiotic with potent immunosuppressive activity that is used alone or in combination with calcineurin inhibitors and corticosteroids to prevent cellular rejection after renal transplantation. Sirolimus therapy can be associated with mild serum enzyme elevations and it has been linked to rare instances of clinically apparent cholestatic liver injury.|
|Drug Classes||Transplant Agents|
Sirolimus is indicated for the prevention of rejection of transplanted kidney allografts. It is recommended that sirolimus be used in a regimen with cyclosporine and corticosteroids. /Included in US product labeling/
Long-term results after percutaneous coronary intervention in the treatment of chronic total coronary occlusions is hindered by a significant rate of restenosis and reocclusion. In the treatment of relatively simple nonocclusive lesions, sirolimus-eluting stents have shown dramatically reduced restenosis rates compared with bare metal stents, but whether these results are more widely applicable is unknown. ... The use of sirolimus-eluting stents in the treatment of chronic total coronary occlusions is associated with a reduction in the rate of major adverse cardiac events and restenosis compared with bare metal stents.
Chronic renal failure triggered by calcineurin inhibitor (CNI)-based immunosuppression is a common complication after cardiac transplantation. Sirolimus and mycophenolate mofetil (MMF) are 2 newer immunosuppressive agents with no documented nephrotoxic side effects. This case report describes a patient with ongoing chronic renal failure 10 months after cardiac transplantation on cyclosporine-based immunosuppressive therapy. Conversion of the immunosuppressive regimen from cyclosporine to sirolimus and MMF resulted in freedom from acute rejection, excellent cardiac graft function and consistently improved renal function. This case illustrates the beneficial potential of sirolimus and MMF as CNI-free and safe long-term immunosuppression in a patient with chronic renal failure after heart transplantation.
Sirolimus, a macrocyclic lactone produced by Streptomyces hygroscopicus, is an immunosuppressive agent indicated for the prophylaxis of organ rejection in patients receiving renal transplants. It is recommended that sirolimus be used in a regimen with cyclosporine and corticosteroids.
Sirolimus is a natural macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, with immunosuppressant properties. In cells, sirolimus binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. This results in inhibition of T lymphocyte activation and proliferation that occurs in response to antigenic and cytokine (IL-2, IL-4, and IL-15) stimulation and inhibition of antibody production. (NCI04)
|MeSH Pharmacological Classification||Antibiotics, Antineoplastic|
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA10 - Sirolimus
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA23 - Sirolimus
|Mechanism of Action||
Sirolimus inhibits T lymphocyte activation and proliferation that occurs in response to antigenic and cytokine (Interleukin IL-2, IL-4, and IL-15) stimulation by a mechanism that is distinct from that of other immunosuppressants. Sirolimus also inhibits antibody production. In cells, sirolimus binds to the immunophilin, FK Binding Protein-12 (FKBP-12), to generate an immunosuppressive complex. The sirolimus:FKBP-12 complex has no effect on calcineurin activity. This complex binds to and inhibits the activation of the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. This inhibition suppresses cytokine-driven T-cell proliferation, inhibiting the progression from the G1 to the S phase of the cell cycle.
Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase.
|FDA Medication Guides||Rapamune|
/BOXED WARNING/ IMMUNOSUPPRESSION, USE IS NOT RECOMMENDED IN LIVER OR LUNG TRANSPLANT PATIENTS. Increased susceptibility to infection and the possible development of lymphoma and other malignancies may result from immunosuppression Increased susceptibility to infection and the possible development of lymphoma may result from immunosuppression. Only physicians experienced in immunosuppressive therapy and management of renal transplant patients should use Rapamune. Patients receiving the drug should be managed in facilities equipped and staffed with adequate laboratory and supportive medical resources. The physician responsible for maintenance therapy should have complete information requisite for the follow-up of the patient. The safety and efficacy of Rapamune (sirolimus) as immunosuppressive therapy have not been established in liver or lung transplant patients, and therefore, such use is not recommended. Liver Transplantation - Excess Mortality, Graft Loss, and Hepatic Artery Thrombosis (HAT): The use of Rapamune in combination with tacrolimus was associated with excess mortality and graft loss in a study in de novo liver transplant patients. Many of these patients had evidence of infection at or near the time of death. In this and another study in de novo liver transplant patients, the use of Rapamune in combination with cyclosporine or tacrolimus was associated with an increase in HAT; most cases of HAT occurred within 30 days post-transplantation and most led to graft loss or death. Lung Transplantation - Bronchial Anastomotic Dehiscence: Cases of bronchial anastomotic dehiscence, most fatal, have been reported in de novo lung transplant patients when Rapamune has been used as part of an immunosuppressive regimen.
Grapefruit juice may inhibit CYP 3A4 enzymes, leading to decreased metabolism of sirolimus; must not be taken with or used to dilute sirolimus.
Cases of bronchial anastomotic dehiscence, most of which were fatal, have been reported in de novo lung transplant patients who received sirolimus in combination with other immunosuppressants. Because safety and efficacy of sirolimus as immunosuppressive therapy in lung transplant patients have not been established, such use in not recommended by the manufacturer.
Use of sirolimus in combination with other immunosuppressants (i.e., cyclosporine, tacrolimus) has been associated with an increased risk on hepatic artery thrombosis, graft loss, and death in de novo liver transplant recipients. Because safety and efficacy of sirolimus as immunosuppressive therapy in liver transplant patients have not been established, such use is not recommended by the manufacturer.
For more Drug Warnings (Complete) data for SIROLIMUS (27 total), please visit the HSDB record page.
|Biological Half Life||
The mean ± SD terminal elimination half-life (t½) of sirolimus after multiple dosing in stable renal transplant patients was estimated to be about 62 ± 16 hours.
The drug has an elimination half life of 57-63 hours in kidney transplant recipients.
Human drugs -> Rapamune -> EMA Drug Category
Immunosuppressants -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
|Methods of Manufacturing||Triene macrolide antibiotic isolated from Streptomyces hygroscopicus.|
|General Manufacturing Information||Information available in 2004 indicated that Sirolimus was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Czech Republic, Denmark, Finland, France, Germany, Greece, Ireland, Israel, Italy, Mexico, New Zealand, Norway, Poland, Romania, Singapore, Spain, Sweden, Switzerland, Thailand, United Kingdom, USA (1,2)|
Because St. John's wort (hypericum perforatum) induces the activity of CYP3A4 and P-glycoprotein and sirolimus is a substrate of both, concurrent use of St. John's wort with sirolimus may result in decreased sirolimus concentrations.
/Concurrent use of sirolimus with tacrolimus/ may cause excess mortality, graft loss and hepatic artery thrombosis (HAT) in liver transplant patients, most cases of HAT occured within 30 days post-transplantation.
/Antibiotics such as: rifabutin or rifapentine; and anticonvulsants such as: carbamazepine, phenobarbital, or phenytoin/ may decrease sirolimus concentrations due to cytochrome p450 3A4 (CYP3 A4) isoenzyme induction.
Significant increases in sirolimus clearance occur when administered with rifampin due to CYP3A4 induction by rifampin; an alternative antibacterial agent with less enzyme induction potential should be considered.
For more Interactions (Complete) data for SIROLIMUS (11 total), please visit the HSDB record page.
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